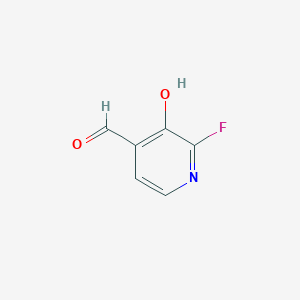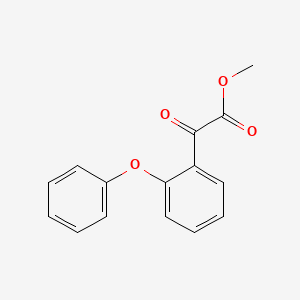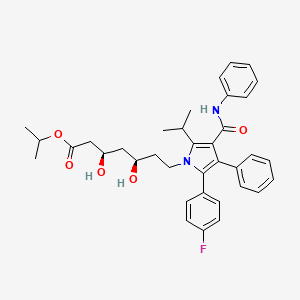
Atorvastatin Isopropyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atorvastatin Isopropyl Ester is a derivative of atorvastatin, a well-known statin used to lower cholesterol levels in the body Statins, including atorvastatin, work by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the production of cholesterol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Atorvastatin Isopropyl Ester typically involves the esterification of atorvastatin with isopropyl alcohol. The process can be carried out using various catalysts and under different conditions. One common method involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity reagents and solvents is essential to ensure the quality of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the ester in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: Atorvastatin Isopropyl Ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Atorvastatin Isopropyl Ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studies have explored its effects on lipid metabolism and its potential as a lipid-lowering agent.
Medicine: Research is ongoing to investigate its potential therapeutic benefits in treating hyperlipidemia and cardiovascular diseases.
Industry: It is used in the development of pharmaceutical formulations and as a reference standard in quality control processes
Wirkmechanismus
Atorvastatin Isopropyl Ester exerts its effects by inhibiting the enzyme HMG-CoA reductase, similar to atorvastatin. This inhibition reduces the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By lowering cholesterol levels, it helps reduce the risk of cardiovascular diseases. The compound primarily targets the liver, where it decreases hepatic cholesterol production and increases the uptake of low-density lipoprotein (LDL) from the bloodstream .
Vergleich Mit ähnlichen Verbindungen
Atorvastatin: The parent compound, widely used as a cholesterol-lowering drug.
Simvastatin: Another statin with a similar mechanism of action.
Rosuvastatin: Known for its high potency and efficacy in lowering cholesterol levels
Uniqueness: Atorvastatin Isopropyl Ester is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound. This modification can potentially enhance its stability, solubility, and bioavailability, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C36H41FN2O5 |
|---|---|
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
propan-2-yl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C36H41FN2O5/c1-23(2)34-33(36(43)38-28-13-9-6-10-14-28)32(25-11-7-5-8-12-25)35(26-15-17-27(37)18-16-26)39(34)20-19-29(40)21-30(41)22-31(42)44-24(3)4/h5-18,23-24,29-30,40-41H,19-22H2,1-4H3,(H,38,43)/t29-,30-/m1/s1 |
InChI-Schlüssel |
OAXYMQWHRMFLAR-LOYHVIPDSA-N |
Isomerische SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


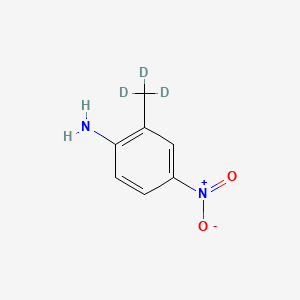
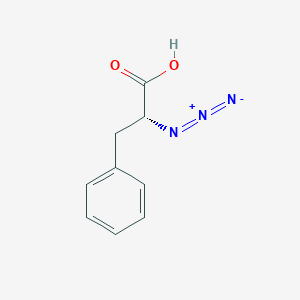
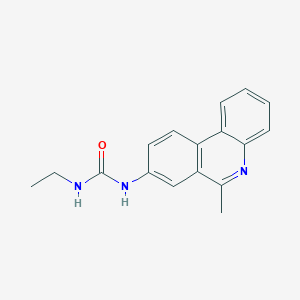
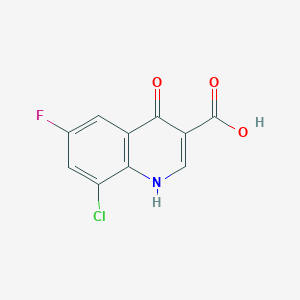
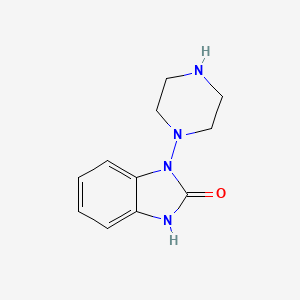
![1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B15296226.png)
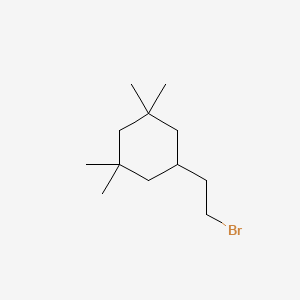
![2-(Chloromethyl)pyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B15296234.png)
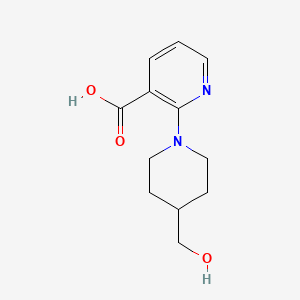

![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)
